3-Fluoro-4-methylaniline

Catalog No.
S793433
CAS No.
452-77-7
M.F
C7H8FN
M. Wt
125.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-methylaniline

CAS Number

452-77-7

Product Name

3-Fluoro-4-methylaniline

IUPAC Name

3-fluoro-4-methylaniline

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

InChI

InChI=1S/C7H8FN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3

InChI Key

MGRHBBRSAFPBIN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N)F

Canonical SMILES

CC1=C(C=C(C=C1)N)F

The exact mass of the compound 3-Fluoro-4-methylaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57470. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluoro-4-methylaniline (CAS 452-77-7) is a highly specialized, fluorinated aromatic amine utilized primarily as a foundational building block in the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals . Functioning as a critical precursor, it introduces a precise 3-fluoro-4-methyl motif that is essential for enhancing the lipophilicity, metabolic stability, and target binding affinity of downstream molecules [1]. With a predicted pKa of approximately 4.02 and presenting as a low-melting solid or clear liquid at room temperature, its distinct electronic and steric profile dictates specific handling and catalytic requirements during industrial cross-coupling and amination workflows .

Attempting to substitute 3-Fluoro-4-methylaniline with its non-fluorinated analog, p-toluidine, or its non-methylated analog, 3-fluoroaniline, fundamentally compromises both process chemistry and final product efficacy [1]. The 3-fluoro substituent exerts a strong electron-withdrawing effect that lowers the amine's basicity, drastically altering the regioselectivity required during critical bromination and Buchwald-Hartwig cross-coupling steps [2]. Furthermore, in the context of topoisomerase I inhibitors (such as exatecan derivatives) and selective HDAC6 inhibitors, the exact combination of the steric bulk from the 4-methyl group and the hydrogen-bond acceptor capability of the 3-fluorine atom is strictly required to achieve sub-nanomolar target binding; omitting either functional group results in a near-total loss of the required pharmacological activity and metabolic resistance [3].

Regioselective Efficiency in Topoisomerase I Inhibitor (Exatecan) Precursor Synthesis

In industrial-scale API manufacturing, 3-Fluoro-4-methylaniline is the definitive starting material for Exatecan Intermediate B. Process chemistry data demonstrates that utilizing 3-fluoro-4-methylaniline via an optimized acylation, bromination, and cross-coupling route achieves a total synthetic yield of up to 27.8% for exatecan mesylate [1]. In stark contrast, alternative synthetic pathways starting from 2-fluoro-1-methyl-4-nitrobenzene require excessive steps and yield only 5.3% [2]. The specific electronic profile of 3-fluoro-4-methylaniline ensures high regioselectivity during the bromination phase, minimizing by-product formation.

Evidence DimensionTotal Synthetic Yield (Exatecan Mesylate)
Target Compound Data27.8% total yield (via 3-fluoro-4-methylaniline route)
Comparator Or Baseline5.3% total yield (via 2-fluoro-1-methyl-4-nitrobenzene route)
Quantified Difference>5-fold increase in total synthetic yield
ConditionsMulti-step industrial scale-up synthesis (acylation, bromination, rearrangement)

Procuring 3-fluoro-4-methylaniline directly bypasses low-yield nitro-aromatic reduction routes, fundamentally improving the commercial viability and throughput of ADC payload manufacturing.

Fluorine-Dependent Potency in HDAC6 Inhibitor Development

During the development of sEH/HDAC6 dual-targeting inhibitors, the structural incorporation of 3-fluoro-4-methylaniline proved critical for maximizing target engagement. Derivatives synthesized using 3-fluoro-4-methylaniline (e.g., Compound 28g) achieved an exceptional HDAC6 inhibitory potency with an IC50 of 0.008 μM and an inhibition rate exceeding 91%[1]. Comparators lacking the specific 3-fluoro substitution exhibited significantly lower inhibition rates, proving that the fluorine atom at this exact position is required for optimal interaction with the zinc-binding group and the active site channel of HDAC6 [2].

Evidence DimensionHDAC6 Inhibitory Potency (IC50 and Inhibition Rate)
Target Compound DataIC50 = 0.008 μM (>91% inhibition rate)
Comparator Or BaselineNon-fluorinated or alternatively substituted aromatic amines (lower inhibition rates)
Quantified DifferenceSub-nanomolar IC50 specifically linked to the 3-fluoro substitution
ConditionsIn vitro HDAC6 enzymatic assay

For drug discovery procurement, selecting the exact 3-fluoro-4-methyl substitution is mandatory to achieve the sub-nanomolar target engagement required for competitive HDAC6-directed therapies.

Amine pKa Modulation for Cross-Coupling Compatibility

The presence of the highly electronegative fluorine atom at the 3-position significantly withdraws electron density from the amine group compared to the baseline p-toluidine. 3-Fluoro-4-methylaniline exhibits a predicted pKa of approximately 4.02, which is substantially lower than that of p-toluidine (pKa ~5.08) . This ~1.0 unit reduction in basicity directly alters the compound's reactivity profile in Buchwald-Hartwig aminations, necessitating specific palladium catalyst and base selections that would be inappropriate for non-fluorinated analogs.

Evidence DimensionAmine Basicity (pKa)
Target Compound DataPredicted pKa ~ 4.02
Comparator Or Baselinep-Toluidine (Predicted pKa ~ 5.08)
Quantified Difference~1.0 unit reduction in pKa
ConditionsPredicted thermodynamic basicity in aqueous conditions

The specific pKa shift dictates the choice of ligands and bases required during cross-coupling, making direct substitution with p-toluidine impossible without completely re-optimizing the catalytic cycle.

Antibody-Drug Conjugate (ADC) Payload Manufacturing

3-Fluoro-4-methylaniline is the indispensable starting material for synthesizing Exatecan and DXd (Trastuzumab deruxtecan) payloads. The >5-fold yield improvement over nitro-aromatic routes makes it the most commercially viable precursor for constructing the critical aminonaphthalene core of these topoisomerase I inhibitors [1].

Selective HDAC6 and Kinase Inhibitor Development

In the synthesis of novel anti-inflammatory and antineoplastic agents, this compound provides the exact steric and electronic profile needed to achieve sub-nanomolar target engagement (IC50 = 0.008 μM for HDAC6), outperforming non-fluorinated analogs in active-site binding [2].

Advanced Agrochemical Synthesis

Utilized in the formulation of high-efficiency acaricides and insecticides, where the precise 3-fluoro-4-methyl motif enhances the lipophilicity and metabolic stability of the active ingredient, prolonging environmental efficacy compared to standard toluidine derivatives [3].

XLogP3

0.9

Melting Point

31.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (85.11%): Fatal if swallowed [Danger Acute toxicity, oral];
H302 (10.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (91.49%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (10.64%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

452-77-7

Wikipedia

3-Fluoro-4-methylaniline

Dates

Last modified: 08-15-2023

Explore Compound Types